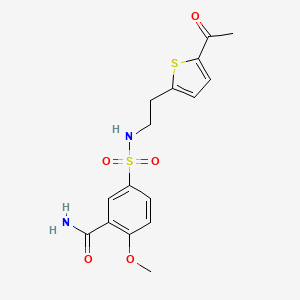

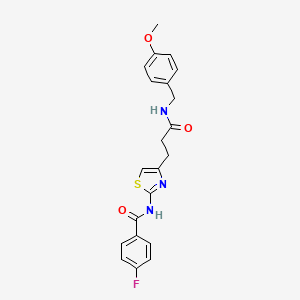

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)methanesulfonamide, commonly known as DMF-2-OH, is a chemical compound that has recently gained attention in the scientific community due to its potential use in various fields of research.

Wissenschaftliche Forschungsanwendungen

Electrospray Mass Spectrometry

Researchers have explored the use of solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) in electrospray ionization (ESI) for analyzing hydrophobic compounds. This approach has been shown to overcome solubility problems, resulting in high-quality electrospray spectra of various hydrophobic substances, including certain peptides and sugars (Szabó & Kele, 2001).

Quantitation of Hydroxyl Radical

Dimethyl sulfoxide (DMSO) has been validated as a quantitative molecular probe for hydroxyl radicals in aqueous systems. The reaction of hydroxyl radicals with DMSO produces methane sulfinic acid, detectable by colorimetric assays. This method offers an effective way to measure hydroxyl radical production in various model systems, including the Fenton reaction and UV photolysis of hydrogen peroxide (Steiner & Babbs, 1990).

Organometallic Chemistry

In organometallic chemistry, the 1,1-dilithio derivatives of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide have been synthesized. These organometallic species have shown significant reactivity, offering insights into new synthetic pathways and reactions (Bongini, Savoia & Umani-Ronchi, 1976).

Hydroxyl Radical Detection

The generation of harmful amounts of hydroxyl radicals in biological systems can be studied using DMSO as a molecular probe. DMSO is oxidized by hydroxyl radicals to form methanesulfinic acid, which can be detected and quantified in biological materials, offering a direct chemical means for assessing hydroxyl radical generation (Babbs & Steiner, 1990).

Antibacterial Activity of Sulfonamide Derivatives

Sulfonamide derivatives, including methanesulfonicacid hydrazide and its complexes, have been synthesized and characterized for their antibacterial properties. Studies have shown that these compounds exhibit significant activity against both gram-positive and gram-negative bacteria (Özdemir, Güvenç, Şahin & Hamurcu, 2009).

Microbial Metabolism

Methanesulfonic acid, a key intermediate in sulfur cycling, is utilized by various aerobic bacteria as a sulfur source. Specialized methylotrophs can also use it as a carbon and energy substrate, highlighting its importance in microbial metabolism (Kelly & Murrell, 1999).

Chemical Transformations

Research has delved into the atmospheric relevance of radicals derived from the oxidation of dimethyl sulfide, a process in which methanesulfonic acid plays a crucial role. Understanding these reactions is critical for insights into atmospheric aerosol formation and cloud formation (Mardyukov & Schreiner, 2018).

Eigenschaften

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-6-4-8(7(2)14-6)9(11)5-10-15(3,12)13/h4,9-11H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWJCJUFGACRKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2644031.png)

![1-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2644033.png)

![4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2644035.png)

![3-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2644040.png)

![3-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2644041.png)

![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-](/img/no-structure.png)

![4-(4-fluorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2644048.png)